2-Amino-4-ethynylbenzaldehyde
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Overview
Description
2-Amino-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H7NO. It is a derivative of benzaldehyde, featuring an amino group at the second position and an ethynyl group at the fourth position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethynylbenzaldehyde typically involves the Sonogashira coupling reaction. This method starts with 4-bromobenzaldehyde, which reacts with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form 4-(trimethylsilyl)ethynylbenzaldehyde. The trimethylsilyl group is then removed using a base to yield 4-ethynylbenzaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-ethynylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in Sonogashira coupling reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions.
Major Products:
Oxidation: 2-Amino-4-ethynylbenzoic acid.
Reduction: 2-Amino-4-ethynylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Amino-4-ethynylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including enzyme inhibitors and anticancer agents.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethynylbenzaldehyde involves its reactivity with various biological molecules. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Ethynylbenzaldehyde: Lacks the amino group, making it less reactive in certain biological applications.
2-Amino-4-methylbenzaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.
Uniqueness: 2-Amino-4-ethynylbenzaldehyde is unique due to the presence of both the amino and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows for a broader range of modifications and interactions compared to its similar compounds.
Properties
Molecular Formula |
C9H7NO |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-amino-4-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H7NO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H,10H2 |
InChI Key |
WUHVEYVTWNJAEA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C=O)N |
Origin of Product |
United States |
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